molecular formula C12H11N3 B12462675 Styrylpyrimidinamine

Styrylpyrimidinamine

Cat. No.: B12462675
M. Wt: 197.24 g/mol
InChI Key: LNUXNUNUGIHCPA-UHFFFAOYSA-N
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Description

Styrylpyrimidinamine is a compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a styryl group, which is a vinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrylpyrimidinamine typically involves the condensation of an aldehyde with a pyrimidine derivative. One common method is the reaction of benzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between a styryl halide and a pyrimidine derivative. This method offers the advantage of mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Styrylpyrimidinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction of the styryl group can yield the corresponding ethylpyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Pyrimidine N-oxides

    Reduction: Ethylpyrimidine derivatives

    Substitution: Functionalized this compound derivatives

Scientific Research Applications

Styrylpyrimidinamine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a fluorescent probe for imaging applications due to its conjugated structure.

    Medicine: Research has indicated potential anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of styrylpyrimidinamine in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism. Additionally, its fluorescent properties are due to the conjugated system, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

Styrylpyrimidinamine can be compared with other similar compounds such as:

    Styrylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and reactivity.

    Pyrimidinylbenzene: Contains a pyrimidine ring directly attached to a benzene ring without the vinyl group. It lacks the extended conjugation present in this compound.

    Styrylquinoline: Contains a quinoline ring instead of a pyrimidine ring. It has different biological activities and applications.

The uniqueness of this compound lies in its combination of the pyrimidine ring and the styryl group, which imparts distinct electronic and photophysical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-(2-phenylethenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)

InChI Key

LNUXNUNUGIHCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N

Origin of Product

United States

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